1,1-Bis(ethylthio)-2-nitroethylene
CAS No.: 19419-96-6
Cat. No.: VC21035802
Molecular Formula: C6H11NO2S2
Molecular Weight: 193.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19419-96-6 |
|---|---|
| Molecular Formula | C6H11NO2S2 |
| Molecular Weight | 193.3 g/mol |
| IUPAC Name | 1,1-bis(ethylsulfanyl)-2-nitroethene |
| Standard InChI | InChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3 |
| Standard InChI Key | WQFYZWXFKNXUQD-UHFFFAOYSA-N |
| SMILES | CCSC(=C[N+](=O)[O-])SCC |
| Canonical SMILES | CCSC(=C[N+](=O)[O-])SCC |
Introduction
Chemical Identity and Nomenclature
1,1-Bis(ethylthio)-2-nitroethylene is characterized by its distinctive molecular structure featuring two ethylthio groups attached to one carbon of a double bond, with the other carbon bearing a nitro group. The compound is identified through various systematic and non-systematic names in chemical literature.
Identifiers and Alternative Names
1,1-Bis(ethylthio)-2-nitroethylene is recognized by several identifiers and alternative names that appear in scientific literature and chemical databases, as summarized in Table 1.
Table 1: Chemical Identifiers of 1,1-Bis(ethylthio)-2-nitroethylene
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 19419-96-6 |
| IUPAC Name | 1,1-bis(ethylsulfanyl)-2-nitroethene |
| Common Alternative Names | Nitroketene diethyl dithioacetal, 1,1-di(ethylsulfanyl)-2-nitroethylene |
| Molecular Formula | C₆H₁₁NO₂S₂ |
| Molecular Weight | 193.29 g/mol |
| PubChem Compound ID | 86870 |
| Standard InChI | InChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3 |
| Standard InChIKey | WQFYZWXFKNXUQD-UHFFFAOYSA-N |
| SMILES Notation | CCSC(=CN+[O-])SCC |
The chemical is officially registered with CAS number 19419-96-6 and has been cataloged in various chemical databases, including PubChem where it appears with compound ID 86870. The IUPAC-recommended name 1,1-bis(ethylsulfanyl)-2-nitroethene reflects its molecular structure, though it is frequently referred to by alternative names including nitroketene diethyl dithioacetal in commercial and research contexts .
Physical and Chemical Properties
1,1-Bis(ethylthio)-2-nitroethylene exhibits distinct physical and chemical properties that influence its behavior in various chemical environments and applications.
Physical Properties
The compound exists as a solid at standard temperature and pressure, with characteristic physical properties that distinguish it from related compounds.
Table 2: Physical Properties of 1,1-Bis(ethylthio)-2-nitroethylene
| Property | Value |
|---|---|
| Physical State at 25°C | Solid |
| Color | Yellow to light brown |
| Melting Point | 64-66°C |
| Boiling Point | 278.1°C at 760 mmHg |
| Density | 1.195 g/cm³ |
| Refractive Index | 1.553 |
| Flash Point | 122°C |
| Vapor Pressure | 0.00735 mmHg at 25°C |
The compound's melting point range of 64-66°C has been experimentally determined, indicating its solid state at room temperature. The relatively high boiling point of 278.1°C suggests significant intermolecular forces, likely attributed to the polarizing effect of the nitro group and the presence of sulfur atoms . These physical characteristics influence its handling requirements and potential applications in various chemical processes.
Chemical Reactivity
The reactivity of 1,1-Bis(ethylthio)-2-nitroethylene is primarily determined by three key functional components:
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The electron-withdrawing nitro group that activates the adjacent carbon
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The electron-rich sulfur atoms in the ethylthio groups
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The carbon-carbon double bond as a reactive site
This combination of functional groups creates a molecule with versatile reactivity patterns. The nitro group enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack. Meanwhile, the ethylthio groups can potentially participate in coordination chemistry or serve as leaving groups in substitution reactions. The carbon-carbon double bond provides a site for potential addition reactions, especially with nucleophiles.
Structural Characteristics
The molecular structure of 1,1-Bis(ethylthio)-2-nitroethylene features a central carbon-carbon double bond with distinctive substitution patterns.
Molecular Structure
The compound contains a carbon-carbon double bond with one carbon bearing two ethylthio groups and the other carbon connected to a nitro group. This structural arrangement creates an electron distribution that influences the compound's chemical behavior. The two ethylthio groups (-SCH₂CH₃) are attached to the same carbon atom, creating a geminal diethylthio arrangement. The adjacent carbon bears the nitro group (-NO₂), which introduces significant polarization into the molecule.
Electronic Properties
The electronic structure of 1,1-Bis(ethylthio)-2-nitroethylene is characterized by:
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Electron donation from the sulfur atoms toward the carbon backbone
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Electron withdrawal by the nitro group, creating a polarized double bond
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Potential for resonance stabilization involving the nitro group
This electronic distribution creates regions of varying electron density within the molecule, influencing its reactivity patterns and intermolecular interactions. The nitro group's strong electron-withdrawing character likely influences the reactivity of the adjacent carbon-carbon double bond, potentially making it more susceptible to nucleophilic attack compared to simple alkenes.
Analytical Methods and Characterization
The identification and characterization of 1,1-Bis(ethylthio)-2-nitroethylene can be accomplished through various analytical techniques.
Spectroscopic Analysis
Several spectroscopic methods are valuable for characterizing this compound:
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NMR Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the ethyl groups, as well as the vinyl proton adjacent to the nitro group.
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Infrared Spectroscopy: Would display characteristic absorption bands for the nitro group (typically around 1550 and 1350 cm⁻¹) and the carbon-carbon double bond.
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Mass Spectrometry: Would confirm the molecular weight (193.29 g/mol) and provide fragmentation patterns characteristic of the ethylthio and nitro functional groups.
Chromatographic Methods
For separation and purity analysis, chromatographic techniques are essential:
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High-Performance Liquid Chromatography (HPLC): Useful for purification and purity assessment, potentially using reverse-phase conditions.
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Gas Chromatography-Mass Spectrometry (GC-MS): Could provide both separation and structural confirmation, though the thermal stability of the compound would need consideration.
The combination of these analytical methods provides comprehensive characterization of 1,1-Bis(ethylthio)-2-nitroethylene, essential for confirming its identity and assessing its purity for research applications.
Applications and Significance
1,1-Bis(ethylthio)-2-nitroethylene has several potential applications based on its structure and reactivity profile.
Pharmaceutical Relevance
The compound's structural similarity to 1,1-Bis(methylthio)-2-nitroethylene, which is associated with ranitidine as an impurity , suggests potential relevance in pharmaceutical research. Its unique functional group arrangement could make it valuable as:
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A synthetic intermediate in pharmaceutical synthesis
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A reference standard for analytical methods in pharmaceutical quality control
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A model compound for studying structure-activity relationships
Synthetic Chemistry Applications
The reactive functional groups in 1,1-Bis(ethylthio)-2-nitroethylene make it a potentially valuable building block in synthetic organic chemistry:
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The nitro group can be transformed into various nitrogen-containing functional groups
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The ethylthio groups can serve as leaving groups in substitution reactions
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The carbon-carbon double bond provides a site for addition reactions
These reactivity patterns could be exploited in the synthesis of more complex molecules with specific functional group arrangements.
Research Tool
In fundamental chemical research, the compound could serve as:
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A model for studying the effects of ethylthio and nitro substituents on alkene reactivity
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A substrate for developing new synthetic methodologies
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A standard for spectroscopic and analytical method development
Related Compounds
Several compounds share structural similarities with 1,1-Bis(ethylthio)-2-nitroethylene, providing context for understanding its properties and potential applications.
Structurally Similar Compounds
Table 3: Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Distinctive Features |
|---|---|---|---|
| 1,1-Bis(methylthio)-2-nitroethylene | 13623-94-4 | C₄H₇NO₂S₂ | Contains methyl groups instead of ethyl groups; melting point 125-127°C |
| Ethane, 1,1-bis(ethylthio)- | 14252-42-7 | C₆H₁₄S₂ | Lacks the nitro group and features a saturated carbon chain |
| 1,1-Bis(ethylthio)ethene | 4992-59-0 | C₆H₁₂S₂ | Lacks the nitro group |
The most closely related compound is 1,1-Bis(methylthio)-2-nitroethylene, which differs only in having methyl groups instead of ethyl groups attached to the sulfur atoms . This compound has been more extensively studied due to its relevance in pharmaceutical contexts, particularly as a potential impurity in ranitidine synthesis. It has a significantly higher melting point (125-127°C) compared to the ethyl analog (64-66°C), suggesting stronger intermolecular interactions .
Comparative Properties
The differences in physical properties between 1,1-Bis(ethylthio)-2-nitroethylene and its methyl analog illustrate the influence of alkyl chain length on molecular properties:
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The higher melting point of the methyl analog (125-127°C vs. 64-66°C) suggests more efficient crystal packing
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The ethyl analog is expected to have greater lipophilicity due to the longer alkyl chains
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Reactivity differences may arise from the varying steric and electronic effects of methyl versus ethyl groups
These comparisons provide valuable insights into structure-property relationships within this class of compounds.
Research Gaps and Future Directions
Despite the information available on 1,1-Bis(ethylthio)-2-nitroethylene, several knowledge gaps exist in the current literature that present opportunities for future research.
Unexplored Research Areas
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Reaction Mechanism Studies: Detailed investigations of the reactivity patterns and reaction mechanisms involving this compound could reveal new synthetic applications.
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Structure-Activity Relationships: Comparative studies with related compounds could establish correlations between structural variations and chemical or biological activities.
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Synthetic Methodology Development: Research focusing on optimized synthesis routes would enhance the accessibility of this compound for research purposes.
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Coordination Chemistry: The potential for sulfur atoms to coordinate with metal centers could be explored for catalytic or materials applications.
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